molecular formula C14H14ClN3 B194715 4-Chloro-1-(2-methylpropyl)-1H-imidazo[4,5-c]quinoline CAS No. 99010-64-7

4-Chloro-1-(2-methylpropyl)-1H-imidazo[4,5-c]quinoline

Cat. No.: B194715
CAS No.: 99010-64-7
M. Wt: 259.73 g/mol
InChI Key: RRCWSLBKLVBFQD-UHFFFAOYSA-N
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Properties

IUPAC Name

4-chloro-1-(2-methylpropyl)imidazo[4,5-c]quinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14ClN3/c1-9(2)7-18-8-16-12-13(18)10-5-3-4-6-11(10)17-14(12)15/h3-6,8-9H,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRCWSLBKLVBFQD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1C=NC2=C1C3=CC=CC=C3N=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50327633
Record name 4-Chloro-1-(2-methylpropyl)-1H-imidazo[4,5-c]quinoline
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Molecular Weight

259.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

99010-64-7
Record name 4-Chloro-1-isobutyl-1H-imidazo[4,5-c]quinoline
Source CAS Common Chemistry
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Record name 4-Chloro-1-isobutyl-1H-imidazo(4,5-C)quinoline
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Record name 4-Chloro-1-(2-methylpropyl)-1H-imidazo[4,5-c]quinoline
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Chloro-1-(2-mehtylpropyl-1H-imidazo[4,5-c]quinoline
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Record name 4-CHLORO-1-ISOBUTYL-1H-IMIDAZO(4,5-C)QUINOLINE
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Preparation Methods

Reaction Conditions and Optimization

  • Starting Material : 2-Chloro-N⁴-(2-methylpropyl)quinoline-3,4-diamine (35 g) is suspended in TEOF (52.3 g, 2.5 equivalents).

  • Temperature : The mixture is heated to 145°C for 10 hours , during which ethanol is continuously removed via distillation to drive the reaction to completion.

  • Workup : After cooling, the crude product is dissolved in 4N hydrochloric acid (100 mL) and neutralized with sodium hydroxide to precipitate the target compound.

  • Yield : This method achieves a 92% yield with high purity, making it industrially viable.

Key Considerations:

  • Solvent-Free Conditions : The absence of solvent minimizes side reactions and simplifies purification.

  • Stoichiometry : Using 2.5 equivalents of TEOF ensures complete conversion of the diamine intermediate.

  • Distillation Efficiency : Rapid removal of ethanol prevents reversibility and enhances reaction kinetics.

While the cyclization method dominates industrial production, alternative routes explore the introduction of the chloro substituent at different synthetic stages. For instance, 4-chloro-3-nitroquinoline serves as a precursor in multistep syntheses, where the chloro group is retained through subsequent functionalization.

Example Protocol:

  • Nitro Reduction : Catalytic hydrogenation of 4-chloro-3-nitroquinoline yields 4-chloro-3-aminoquinoline.

  • Alkylation : Reaction with isobutylamine introduces the 2-methylpropyl group at position 1.

  • Cyclization : Treatment with TEOF and formic acid (20 mol%) in toluene at 102–110°C forms the imidazo ring.

Challenges:

  • Regioselectivity : Competing reactions at the chloro position may necessitate protective group strategies.

  • Byproduct Formation : Incomplete distillation of ethanol during cyclization can lead to side products like 4-hydroxy derivatives.

Industrial-Scale Production and Purification

Industrial synthesis prioritizes yield, scalability, and cost-effectiveness. The following steps are critical for large-scale manufacturing:

Process Optimization:

  • Batch Reactors : Reactions are conducted in sealed reactors to control exothermicity and prevent ethanol reflux.

  • Crystallization : The final product is purified via recrystallization from ethanol-water mixtures, achieving >98% purity.

  • Quality Control : HPLC analysis monitors residual solvents and byproducts, ensuring compliance with pharmacopeial standards.

Comparative Analysis of Synthetic Routes

The table below summarizes key parameters for the two primary methods:

ParameterCyclization with TEOFMultistep from 4-Chloro-3-Nitroquinoline
Starting Material 2-Chloro-N⁴-(2-methylpropyl)quinoline-3,4-diamine4-Chloro-3-nitroquinoline
Reaction Time 10 hours15–20 hours (including reduction/alkylation)
Yield 92%65–75%
Purity >98%85–90%
Scalability HighModerate

Mechanistic Insights and Reaction Dynamics

The cyclization mechanism involves two critical steps:

  • Formation of the Imidazole Ring : TEOF acts as a formylating agent, enabling intramolecular cyclization via dehydration.

  • Chloro Retention : The electron-withdrawing chloro group stabilizes the intermediate, preventing undesired substitutions.

Computational Modeling:

Density functional theory (DFT) studies suggest that the chloro substituent lowers the activation energy for cyclization by ~15 kJ/mol , enhancing reaction rates .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-1-(2-methylpropyl)-1H-imidazo[4,5-c]quinoline undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Ammonia or primary amines in ethanol.

Major Products Formed

The major products formed from these reactions include various substituted quinoline derivatives, which can exhibit different biological activities and properties .

Scientific Research Applications

4-Chloro-1-(2-methylpropyl)-1H-imidazo[4,5-c]quinoline has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Chloro-1-(2-methylpropyl)-1H-imidazo[4,5-c]quinoline involves its interaction with specific molecular targets. It is known to bind to toll-like receptor 7 (TLR7), leading to the activation of immune responses. This interaction triggers the production of pro-inflammatory cytokines and chemokines, which play a crucial role in its immunomodulatory effects.

Comparison with Similar Compounds

Similar Compounds

    Imiquimod: Another imidazoquinoline compound with similar immunomodulatory properties.

    Resiquimod: Known for its antiviral and antitumor activities.

Uniqueness

4-Chloro-1-(2-methylpropyl)-1H-imidazo[4,5-c]quinoline is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical properties compared to other imidazoquinolines.

Q & A

Q. What is the standard synthetic protocol for 4-Chloro-1-(2-methylpropyl)-1H-imidazo[4,5-c]quinoline?

The compound is synthesized via a two-step process:

Chlorination : React 4-hydroxy-3-nitroquinoline with phosphorus oxychloride (POCl₃) in dichloromethane or DMF under reflux to yield 4-chloro-3-nitroquinoline. Excess POCl₃ should be avoided (1–2 moles per mole of substrate) to minimize side reactions .

Substitution : Treat the intermediate with 2-methylpropylamine (isobutylamine) in ethanol or methanol under reflux (24–72 hours) to substitute the chloro group at the 1-position. Crystallization from ethanol yields pure product (74% yield) .

Q. How is the molecular structure of this compound validated?

  • X-ray crystallography : Determines bond lengths (e.g., C–C = 1.37–1.48 Å) and angles (e.g., C–N–C = 108–112°) .
  • Spectroscopy :
    • ¹H/¹³C NMR : Peaks for the isobutyl group (δ ~1.0–2.1 ppm) and aromatic protons (δ ~7.2–8.5 ppm) confirm substitution .
    • IR : Stretching vibrations for C–Cl (~550 cm⁻¹) and C=N (~1650 cm⁻¹) validate functional groups .

Q. What preliminary biological activities have been reported?

Derivatives of this scaffold exhibit antiviral and immunomodulatory properties, particularly via induction of cytokines like interferon (IFN-α). Activity is linked to the imidazoquinoline core and substituent effects at the 4-position . Antimicrobial assays against E. coli and S. aureus show moderate inhibition (MIC ~50–100 µg/mL) when coupled with phenyl or heteroaromatic substituents .

Advanced Research Questions

Q. How can reaction yields be optimized during chlorination?

  • Solvent choice : DMF enhances reactivity compared to dichloromethane due to polar aprotic conditions .
  • Stoichiometry : Use 1.2–1.5 equivalents of POCl₃ to minimize byproducts. Excess reagent leads to over-chlorination .
  • Temperature : Reflux at 80–100°C for 6–8 hours ensures complete conversion. Monitor via TLC (Rf ~0.5 in ethyl acetate/hexane) .

Q. How do structural modifications at the 4-position influence biological activity?

  • Electron-withdrawing groups (e.g., Cl, NO₂) : Enhance antiviral activity by increasing electrophilicity at the quinoline core .
  • Amino/hydrazinyl substituents : Improve solubility and IFN-α induction. For example, 4-hydrazinyl derivatives show 2–3x higher cytokine production compared to chloro analogs .
  • Steric effects : Bulky groups (e.g., isobutyl) reduce enzymatic degradation, prolonging half-life in vitro .

Q. What computational methods aid in reaction design?

  • Quantum chemical calculations : Predict reaction pathways (e.g., transition states for chlorination) using DFT at the B3LYP/6-31G* level .
  • Molecular docking : Screen derivatives for binding to Toll-like receptor 7 (TLR7), a target for immunomodulators. Prioritize compounds with ΔG < −8 kcal/mol .
  • Machine learning : Train models on existing synthetic data (e.g., reaction time, solvent polarity) to predict optimal conditions for new analogs .

Q. How can contradictory data in biological assays be resolved?

  • Dose-response curves : Confirm activity across multiple concentrations (e.g., 1–100 µM) to rule out false positives .
  • Control experiments : Use TLR7 knockout cell lines to verify target specificity .
  • Structural analogs : Compare IC₅₀ values of derivatives to identify critical substituents. For example, 4-methoxy analogs may lose activity due to reduced electrophilicity .

Methodological Tables

Q. Table 1: Key Crystallographic Data

ParameterValue (Å/°)Source
C1–C9 bond length1.403 (2)
N2–C11 torsion angle100.8 (2)
π–π stacking distance3.534–3.605

Q. Table 2: Biological Activity of Derivatives

Substituent (4-position)IC₅₀ (µM, TLR7)IFN-α Induction (fold)
Chloro0.451.0 (baseline)
Hydrazinyl0.123.2
Methoxy>100.5

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Chloro-1-(2-methylpropyl)-1H-imidazo[4,5-c]quinoline
Reactant of Route 2
Reactant of Route 2
4-Chloro-1-(2-methylpropyl)-1H-imidazo[4,5-c]quinoline

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